molecular formula C19H16F2N2O2 B2638826 N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1219911-49-5

N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2638826
CAS No.: 1219911-49-5
M. Wt: 342.346
InChI Key: HOSPTPGTFGULII-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and fluorophenoxyethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.

    Attachment of Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where a halogenated ethyl derivative reacts with a fluorophenol under basic conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrrole derivative with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl and fluorophenoxyethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted fluorophenyl and fluorophenoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of the target. The exact pathways involved depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenoxy)ethyl]-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-[2-(4-fluorophenoxy)ethyl]-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

    N-[2-(4-fluorophenoxy)ethyl]-4-(4-nitrophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide lies in its dual fluorination, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorinated aromatic rings can enhance its stability and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c20-15-3-1-13(2-4-15)14-11-18(23-12-14)19(24)22-9-10-25-17-7-5-16(21)6-8-17/h1-8,11-12,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSPTPGTFGULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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